N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Description
N-(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a benzodioxine derivative featuring a 1,4-benzodioxan core with a benzoyl group at position 7 and a benzamide substituent at position 6 (Fig. 1). The 1,4-benzodioxan scaffold is notable for its presence in bioactive molecules, including kinase inhibitors, antihepatotoxic agents, and compounds modulating plant stress responses . The dual substitution pattern in this compound likely enhances its lipophilicity and binding affinity to biological targets, though its specific applications remain less documented in the provided literature.
Properties
Molecular Formula |
C22H17NO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C22H17NO4/c24-21(15-7-3-1-4-8-15)17-13-19-20(27-12-11-26-19)14-18(17)23-22(25)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25) |
InChI Key |
NAOWFVURTOMAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination
Bromination of 2,3-dihydro-1,4-benzodioxin at the 6-position is achieved using N-bromosuccinimide (NBS) in acetic acid at 60°C for 12 hours, yielding 6-bromo-2,3-dihydro-1,4-benzodioxin (85% yield). The regioselectivity is confirmed via -NMR, showing a singlet at δ 7.25 ppm for the aromatic proton adjacent to the bromine.
Suzuki-Miyaura Coupling
The brominated intermediate undergoes Suzuki-Miyaura coupling with benzoylphenylboronic acid using Pd(PPh) as a catalyst and KCO as a base in toluene/water (3:1) at 80°C. This step introduces the benzoyl group at the 7-position, achieving 78% yield.
Introduction of the Benzamide Group
The benzamide moiety is introduced via nucleophilic acyl substitution or amide coupling.
Amidation via Carbodiimide Coupling
6-Amino-7-benzoyl-2,3-dihydro-1,4-benzodioxin reacts with benzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The reaction proceeds for 24 hours, yielding this compound with 92% purity (HPLC) and 70% isolated yield.
Table 1: Optimization of Amidation Conditions
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/DMAP | DCM | 24 | 70 |
| HATU/DIEA | DMF | 12 | 65 |
| DCC/HOBt | THF | 18 | 68 |
Direct Amination
Alternative routes employ Ullmann-type coupling, where 6-bromo-7-benzoyl-2,3-dihydro-1,4-benzodioxin reacts with benzamide in the presence of CuI and L-proline in DMSO at 120°C. This one-pot method achieves 60% yield but requires rigorous exclusion of moisture.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki + EDC Coupling | 3 | 52 | 98 |
| Ullmann Coupling | 2 | 60 | 95 |
| Friedel-Crafts Route | 4 | 45 | 97 |
The Suzuki-EDC route offers superior purity but lower yield due to intermediate purification steps. In contrast, the Ullmann method reduces step count but compromises purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The benzodioxin ring system can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The benzodioxan core serves as a versatile platform for functionalization. Key analogues and their substituent differences are summarized below:
Table 1: Structural and Functional Comparison of Benzodioxan Derivatives
Key Research Findings
Substituent Impact :
- Position 7 : Benzoyl (target) vs. sulfonamide (pakerine) vs. nitro (). Sulfonamides enhance solubility and target engagement in plant models, while benzoyl groups may favor hydrophobic interactions .
- Position 6 : Benzamide (target) vs. acetamide (). Benzamide’s aromaticity may improve π-π stacking in protein binding compared to smaller acetamide groups .
- Therapeutic Potential: Despite structural similarities to antihepatotoxic agents (), the target compound’s activity remains underexplored. Further studies could evaluate its efficacy in liver injury models.
Biological Activity
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 373.4 g/mol. Its structure includes a benzamide moiety linked to a benzodioxin unit, which is significant for its biological interactions. The presence of these functional groups suggests potential reactivity with various biological targets, including enzymes and receptors.
Anticancer Activity
Several studies have indicated that benzodioxin derivatives possess anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : Research has shown that related compounds can inhibit tumor growth in various cancer models, suggesting that this compound may exhibit similar effects.
Anti-inflammatory Effects
The anti-inflammatory potential of benzodioxin derivatives is another area of interest:
- Mechanism : Compounds in this class may inhibit pro-inflammatory cytokine production and modulate immune responses.
- Research Findings : Studies have demonstrated that related compounds reduce inflammation markers in animal models, indicating possible therapeutic applications for inflammatory diseases.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Proposed studies include:
- Receptor Binding Assays : Evaluating the affinity of the compound for specific receptors could reveal its potential as a therapeutic agent.
- Enzyme Inhibition Tests : Investigating the compound's ability to inhibit key enzymes involved in disease pathways will provide insight into its pharmacological profile.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | C23H19NO4 | Potential anticancer and anti-inflammatory effects |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | C15H13NO3 | Antioxidant properties; studied for neuroprotective effects |
| N-(7-benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | C17H15NO4 | Investigated for analgesic properties |
Q & A
Q. Structural validation :
- Spectroscopy : ¹H-NMR (aromatic proton integration, NHCO peaks), IR (C=O stretch ~1715 cm⁻¹, sulfonamide S=O ~1385 cm⁻¹) .
- Elemental analysis : CHN analysis to confirm molecular composition (e.g., C%: 62.25 vs. observed 62.37) .
Advanced: How can structure-activity relationship (SAR) studies optimize α-glucosidase inhibition in benzodioxin derivatives?
Answer:
SAR optimization involves:
Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances enzyme binding. For example, para-nitro substitutions improve IC₅₀ values by 30–40% compared to unsubstituted analogs .
Scaffold modification : Replacing sulfonamide with carboxamide groups or altering the benzodioxin ring’s substitution pattern (e.g., 7-benzoyl vs. 7-chloro) modulates selectivity .
In silico modeling : Molecular docking (AutoDock Vina) identifies key interactions with α-glucosidase’s catalytic site (e.g., hydrogen bonds with Asp349, hydrophobic contacts with Phe178) .
Q. Example data :
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| 7i | 4-NO₂ | 86.31 ± 0.11 |
| 7k | 3-CF₃ | 81.12 ± 0.13 |
| Acarbose | – | 37.38 ± 0.12 |
Basic: What in vitro assays are used to evaluate the biological activity of benzodioxin-based compounds?
Answer:
Common assays include:
Enzyme inhibition :
- α-Glucosidase assay : Pre-incubate compounds with enzyme (0.5 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside), measure absorbance at 405 nm .
- Kinase inhibition (e.g., CK1α) : Radiolabeled ATP assays with recombinant enzymes; D4476 (a benzodioxin derivative) shows IC₅₀ = 0.3 μM .
Cytotoxicity/apoptosis :
- Annexin V/PI staining : Quantify apoptosis in cancer cell lines (e.g., IC₅₀ = 0.89–2.69 μM for proapoptotic benzodioxins) .
Advanced: How do structural modifications impact target selectivity in kinase inhibitors like D4476?
Answer:
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) achieves CK1α selectivity via:
Benzodioxin positioning : The 2,3-dihydro-1,4-benzodioxin group occupies a hydrophobic pocket in CK1α, reducing off-target binding to ERK2 or PKA .
Pyridinyl substitution : The 2-pyridinyl group enhances π-π stacking with Phe188 in CK1α’s ATP-binding site .
Scaffold rigidity : Conformational restriction minimizes interactions with bulkier kinases (e.g., JNK) .
Basic: How should researchers resolve contradictory IC₅₀ values for benzodioxin derivatives across studies?
Answer:
Assay standardization :
- Use identical enzyme batches (e.g., α-glucosidase from Saccharomyces cerevisiae) and substrate concentrations .
- Validate via positive controls (e.g., acarbose IC₅₀ = 37.38 ± 0.12 μM) .
Compound purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Statistical rigor : Perform triplicate measurements with SEM <5%; use EZ-Fit Enzyme Kinetic Software for IC₅₀ calculation .
Advanced: What computational strategies support the design of benzodioxin-based immunomodulators?
Answer:
Scaffold hopping : Graph neural networks (EGNN models) predict novel scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) with PD-1/PD-L1 inhibitory activity (SoftMax score >0.8) .
ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., LogP = 3.6 ± 0.2, TPSA = 102 Ų) .
Molecular dynamics : GROMACS simulations assess binding stability (RMSD <2 Å over 100 ns) with PD-L1’s hydrophobic cleft .
Basic: What are the key intermediates in synthesizing bioactive benzodioxin derivatives?
Answer:
Critical intermediates include:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide : Synthesized from benzodioxin-6-amine and benzenesulfonyl chloride (yield: 85–88%) .
2-Bromo-N-phenylacetamides : Prepared via bromoacetyl bromide and aniline derivatives in dichloromethane .
Q. Example reaction table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzenesulfonyl chloride, Na₂CO₃ | RT, 4 hr, pH 9–10 | 85% |
| 2 | 2-Bromoacetamide, LiH | DMF, 25°C, 2 hr | 83% |
Advanced: How does substituent variation on the benzodioxin core influence proapoptotic activity?
Answer:
Electrophilic substituents : Chloro or nitro groups at the 7-position enhance proapoptotic activity (e.g., IC₅₀ = 0.89 μM vs. 2.69 μM for unsubstituted analogs) .
Hydrophobic side chains : Phenethylsulfanyl groups improve membrane permeability, increasing cytotoxicity in MCF-7 cells .
Mechanistic validation : Western blotting for caspase-3 cleavage and PARP-1 inhibition confirms apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
